molecular formula C13H16F3N3O B2703529 N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034462-42-3

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No. B2703529
CAS RN: 2034462-42-3
M. Wt: 287.286
InChI Key: WTESBTWGHRPUCG-UHFFFAOYSA-N
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Description

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical structure and synthesis techniques for compounds related to N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide have been explored in several studies. One study detailed the synthesis and biological evaluation of diversified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors for acetylcholinesterase and amyloid β aggregation, indicating potential applications in Alzheimer's disease treatment (Umar et al., 2019). Another research highlighted the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution, showcasing a method for obtaining pyridin-4-yl α-substituted acetamide products (Getlik et al., 2013).

Biological Evaluation and Potential Therapeutic Applications

Several studies have evaluated the biological activities of compounds structurally similar to N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide, discovering potential therapeutic applications:

  • Alzheimer's Disease : The development of compounds as selective inhibitors of acetylcholinesterase and amyloid β aggregation suggests potential applications in treating Alzheimer's disease, with compounds exhibiting significant inhibitory activity and potential for inhibiting β-amyloid aggregation (Umar et al., 2019).

  • Corrosion Inhibition : Research into 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has revealed their utility as corrosion inhibitors, offering insights into the application of similar compounds in materials science (Yıldırım & Cetin, 2008).

  • Memory Enhancement : A study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory in mice suggests possible applications in cognitive enhancement or the treatment of memory-related disorders (Li Ming-zhu, 2008).

properties

IUPAC Name

N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(20)18-10-4-7-19(8-5-10)12-11(13(14,15)16)3-2-6-17-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTESBTWGHRPUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide

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